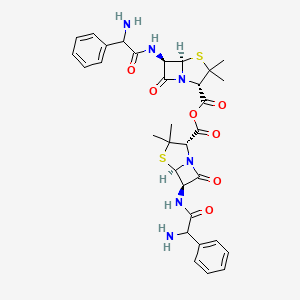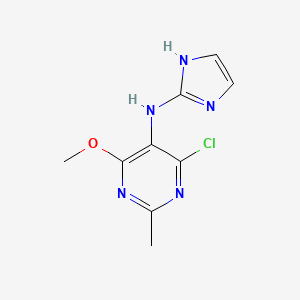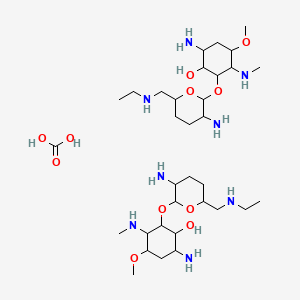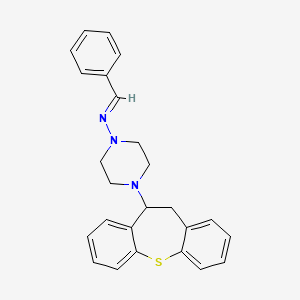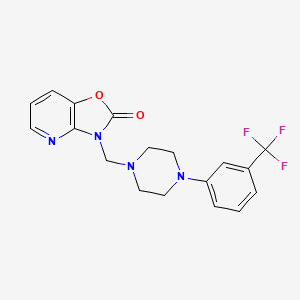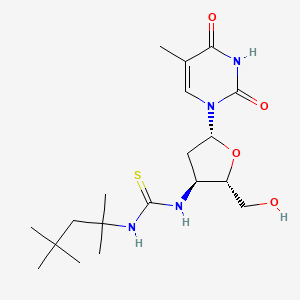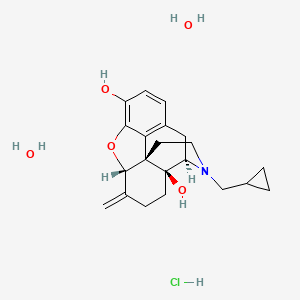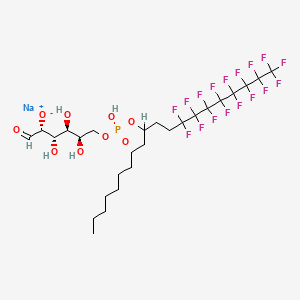
(2R,4R)-Difenoconazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-Difenoconazole is a stereoisomer of difenoconazole, a broad-spectrum fungicide belonging to the triazole class. It is widely used in agriculture to protect crops from fungal diseases by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This compound is known for its high efficacy and low toxicity to non-target organisms, making it a valuable tool in integrated pest management.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-Difenoconazole involves several steps, starting from readily available starting materials. One common method includes the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions, including intramolecular ring closing, decarboxylation, and selective carbonyl reduction, to produce the desired (2R,4R)-stereoisomer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, with minimal waste generation and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-Difenoconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
(2R,4R)-Difenoconazole has numerous applications in scientific research:
Chemistry: It is used as a model compound to study stereoselective synthesis and reaction mechanisms.
Biology: The compound is employed in studies investigating fungal biology and resistance mechanisms.
Medicine: Research on this compound includes its potential use in developing antifungal therapies for human and animal health.
Industry: It is used in the formulation of agricultural products to enhance crop protection and yield .
Mechanism of Action
The primary mechanism of action of (2R,4R)-Difenoconazole involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cell membranes. By disrupting ergosterol production, the compound compromises the integrity and functionality of the fungal cell membrane, leading to cell death. This mechanism targets specific molecular pathways in fungi, making this compound highly effective against a broad range of fungal pathogens .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (2R,4R)-Difenoconazole include other triazole fungicides such as:
- Propiconazole
- Tebuconazole
- Flutriafol
- Hexaconazole
Uniqueness
Compared to these similar compounds, this compound is unique due to its specific stereochemistry, which can influence its biological activity and efficacy. The (2R,4R)-stereoisomer may exhibit different binding affinities and selectivity towards fungal enzymes, potentially leading to improved performance and reduced resistance development .
Properties
CAS No. |
1161016-80-3 |
|---|---|
Molecular Formula |
C19H17Cl2N3O3 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
1-[[(2R,4R)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C19H17Cl2N3O3/c1-13-9-25-19(27-13,10-24-12-22-11-23-24)17-7-6-16(8-18(17)21)26-15-4-2-14(20)3-5-15/h2-8,11-13H,9-10H2,1H3/t13-,19+/m1/s1 |
InChI Key |
BQYJATMQXGBDHF-YJYMSZOUSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


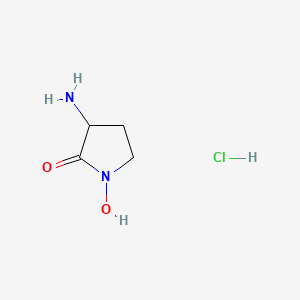
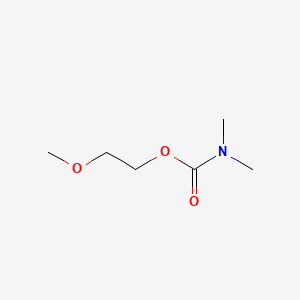

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)
